molecular formula C20H16N4OS B1351408 N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea CAS No. 96938-58-8

N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea

Cat. No.: B1351408
CAS No.: 96938-58-8
M. Wt: 360.4 g/mol
InChI Key: MHSUAFYCAOSBHD-UHFFFAOYSA-N
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Description

N-benzoyl-N’-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea is a compound belonging to the class of thioureas, which are known for their diverse applications in various fields such as organic synthesis, medicinal chemistry, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea typically involves the reaction of benzoyl chloride with 4-[(E)-2-phenyldiazenyl]aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonium thiocyanate to form the desired thiourea derivative. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzoyl-N’-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for drug development.

    Medicine: Investigated for its anticancer properties and enzyme inhibitory activities.

    Industry: Utilized in the development of chemosensors, adhesives, and flame retardants.

Mechanism of Action

The mechanism of action of N-benzoyl-N’-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways and promoting oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • N-benzoyl-N’-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea
  • N-benzoyl-N’-{4-[(E)-2-chlorophenyl]thiourea
  • N-benzoyl-N’-{4-[(E)-2-methylphenyl]thiourea

Uniqueness

N-benzoyl-N’-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea stands out due to its unique diazenyl substituent, which imparts distinct electronic and steric properties. This makes it particularly effective in applications requiring specific interactions with molecular targets, such as enzyme inhibition and coordination chemistry .

Properties

IUPAC Name

N-[(4-phenyldiazenylphenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c25-19(15-7-3-1-4-8-15)22-20(26)21-16-11-13-18(14-12-16)24-23-17-9-5-2-6-10-17/h1-14H,(H2,21,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSUAFYCAOSBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20242647
Record name Urea, 1-benzoyl-3-(p-(phenylazo)phenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96938-58-8
Record name Urea, 1-benzoyl-3-(p-(phenylazo)phenyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096938588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-benzoyl-3-(p-(phenylazo)phenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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